molecular formula C27H38F3N7O5 B12382662 H-D-Val-Leu-Arg-AFC

H-D-Val-Leu-Arg-AFC

Cat. No.: B12382662
M. Wt: 597.6 g/mol
InChI Key: TZVXRHVBYKVNOR-CNNODRBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Val-Leu-Arg-AFC involves the coupling of the peptide sequence H-D-Val-Leu-Arg with the fluorogenic compound 7-amido-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-D-Val-Leu-Arg-AFC primarily undergoes enzymatic cleavage reactions. The compound is specifically recognized and cleaved by target proteases, resulting in the release of the fluorescent compound 7-amido-4-trifluoromethylcoumarin .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents used in these reactions include proteases such as kallikrein, trypsin, and thrombin .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amido-4-trifluoromethylcoumarin . This product can be detected and quantified using fluorescence spectroscopy, providing a measure of protease activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H38F3N7O5

Molecular Weight

597.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1

InChI Key

TZVXRHVBYKVNOR-CNNODRBYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N

Origin of Product

United States

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